molecular formula C7H5BrO2 B1272940 4-Bromo-1,3-benzodioxole CAS No. 6698-13-1

4-Bromo-1,3-benzodioxole

Cat. No. B1272940
CAS RN: 6698-13-1
M. Wt: 201.02 g/mol
InChI Key: VZPMQHSDFWAZHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including bromination reactions, condensation, and catalytic processes. For instance, the synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated phenylmethanol in five steps with an overall yield of 34% . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the intramolecular reaction of a benzyl bromide and an α-imino carbene in the presence of a rhodium catalyst . These methods could potentially be adapted for the synthesis of 4-Bromo-1,3-benzodioxole.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and further confirmed by vibrational spectroscopy and DFT calculations . These techniques could be employed to analyze the molecular structure of 4-Bromo-1,3-benzodioxole.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including addition-elimination reactions, substitution reactions, and annulation reactions. The study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O resulted in both addition-elimination and substitution products . Additionally, an unexpected [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes was observed, leading to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines10. These reactions highlight the reactivity of brominated aromatic compounds, which could be relevant to 4-Bromo-1,3-benzodioxole.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . The DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its reactivity descriptors, vibrational properties, and non-linear optical properties . These findings can be used to infer the properties of 4-Bromo-1,3-benzodioxole, such as its potential for hydrogen bonding and its electronic properties.

Scientific Research Applications

Structural Elaboration in Organic Synthesis

4-Bromo-1,3-benzodioxole is significant in the structural elaboration of organic compounds. Gorecka, Leroux, and Schlosser (2004) explored its use in bromine migration processes, leading to the synthesis of various derivatives. This research highlights its role in creating novel organic structures, particularly in the field of synthetic organic chemistry (Gorecka, Leroux, & Schlosser, 2004).

Synthesis of Novel Compounds

Li, Sun, and Gao (2012) demonstrated the synthesis of bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing 1,3-benzodioxole. This study showcases the versatility of 4-Bromo-1,3-benzodioxole in creating diverse organic compounds with potential applications in various fields, including pharmaceuticals (Li, Sun, & Gao, 2012).

Synthesis of Anticancer, DNA Binding, and Antibacterial Agents

Gupta et al. (2016) investigated the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, examining their anticancer, antibacterial, and DNA binding potential. This study highlights the application of 4-Bromo-1,3-benzodioxole derivatives in medicinal chemistry, particularly in the development of potential therapeutic agents (Gupta et al., 2016).

Glycosidase Inhibition

Cantekin, Baran, Çalışkan, and Balcı (2009) synthesized bromo-conduritol-B and bromo-conduritol-C from 1,3-benzodioxole, demonstrating strong enzyme-specific inhibition against alpha-glycosidase. This suggests potential applications of 4-Bromo-1,3-benzodioxole derivatives in enzyme inhibition and pharmaceutical research (Cantekin, Baran, Çalışkan, & Balcı, 2009).

Reactivity and Structural Analysis

Yadav et al. (2022) conducted a detailed study on the structure and reactivity of a 4-bromo-1,3-benzodioxole derivative, contributing valuable insights into its chemical behavior and potential applications in synthetic and medicinal chemistry (Yadav et al., 2022).

Antimicrobial and Antioxidant Activities

Khalil, Jaradat, Hawash, and Issa (2021) evaluated benzodioxol derivatives for their antimicrobial and antioxidant activities. This research underscores the potential of 4-Bromo-1,3-benzodioxole derivatives in developing new antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .

properties

IUPAC Name

4-bromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMQHSDFWAZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379875
Record name 4-bromo-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,3-benzodioxole

CAS RN

6698-13-1
Record name 4-bromo-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,3-benzodioxole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 2,3-dihydroxy-bromobenzene (3.0 g, 0.16 mole), KF (4.63 g, 0.080 mole), DMF (15 mL was added CH2Br2 (4.13 g, 0.024 moles). This suspension was heated to 135° C. for 3 hours, cooled and filtered. The filtrate was poured into 200 mL of ether and washed with water, 1 N KOH and brine. The organic layer was dried over magnesium sulfate, filtered and the solvent removed under vacuum, to yield 2,3-Methylenedioxy-bromobenzene (1.45 g, 45 % yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.63 g
Type
reactant
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Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NJ Sweeney, J Claffey, H Müller‐Bunz… - Applied …, 2007 - Wiley Online Library
Using 6‐benzo[1,3]dioxolefulvene (1a), a series of benzodioxole substituted titanocenes was synthesized. The benzyl‐substituted titanocene bis[(benzo[1,3]dioxole)‐5‐…
Number of citations: 27 onlinelibrary.wiley.com
JB Nair, L Hakes, B Yazar-Klosinski, K Paisner - ACS omega, 2021 - ACS Publications
MDMA is increasingly used in clinical research, but no cGMP process has yet been reported. We describe here the first fully validated cGMP synthesis of up to 5 kg (≈30 000 patient …
Number of citations: 7 pubs.acs.org
M Schlosser, J Gorecka… - European Journal of …, 2003 - Wiley Online Library
The conversion of 2,2‐difluoro‐1,3‐benzodioxole, an exceptionally acidic arene, via a 4‐lithiated intermediate into more than three dozen new derivatives was conceived as a case …
E Cadoni, E Perra, C Fattuoni, G Bruno, MG Cabiddu… - Tetrahedron, 2009 - Elsevier
This paper describes a new efficient synthesis of 2,2′-spirobi-(1,3-benzoxathiole) (1), 2,2′-spirobi-(1,3-benzodithiole) (2) and 2,2′-spirobi-(1,3-benzodioxole) (3). Compound 3 has …
Number of citations: 5 www.sciencedirect.com
JD Prugh, WC McCarthy - Tetrahedron Letters, 1966 - Elsevier
As can be seen by the table summarizing our results, cyclic acetalr in general are oxidized under mild conditions to esters with NBS in the presence of 2, 2’-azobisisobutyronitrile(AIBN). …
Number of citations: 34 www.sciencedirect.com
C Pampillón, J Claffey, K Strohfeldt, M Tacke - European journal of …, 2008 - Elsevier
From the carbolithiation of 6-N,N-dimethylamino fulvene (3a) and different lithiated aryl species [pN,N-dimethylanilinyl lithium, p-anisyl lithium and 4-lithio-benzo[1.3]dioxole (2a–c)], the …
Number of citations: 27 www.sciencedirect.com
GA Molander, BW Katona… - The Journal of Organic …, 2002 - ACS Publications
The palladium-catalyzed cross-coupling reaction of potassium alkynyltrifluoroborates with aryl halides or triflates proceeds readily with moderate to excellent yields. The potassium …
Number of citations: 294 pubs.acs.org
Y Kobayashi, T Hirotsu, Y Haimoto, N Ogawa - Catalysts, 2023 - mdpi.com
The substitution of secondary propargylic phosphates ROP(O)(OEt) 2 where R = [Ph(CH 2 ) 2 ]C(H)(C≡CTMS)] Ph(CH 2 ) 2 CH(OP(O)(OEt) 2 )(C≡CTMS) with copper reagents derived …
Number of citations: 5 www.mdpi.com
YK Lee - 2011 - studentsrepo.um.edu.my
This work involves searching and designing of inhibitors for DEN2 NS2B/NS3 serine protease. It comprises three phases: modeling, synthesis and screening. Homology model …
Number of citations: 2 studentsrepo.um.edu.my
MV Riofski - 2013 - search.proquest.com
The invention of new synthetic reagents and reactions is a highly important chemical endeavor, especially the selective modification of natural products for the identification of …
Number of citations: 2 search.proquest.com

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